5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
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Description
This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities .
Synthesis Analysis
To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The structure of pyrazole enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results were like that of substituted benzyl group on pyrazole .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of pyrazole derivatives, including structures similar to 5-fluoro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their structural properties and potential for biological activity against breast cancer and microbes. The study provided insights into the geometric parameters and theoretical physical and chemical properties of these compounds (Titi et al., 2020).
Antitumor and Antimicrobial Activities
The synthesized pyrazole derivatives have shown potential antitumor and antimicrobial activities. For example, the work by Riyadh (2011) demonstrated the synthesis of novel N-arylpyrazole-containing enaminones and their reactions to afford substituted pyridine derivatives and other compounds, showcasing inhibitory effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).
Antibacterial Potential
Another area of application is in the development of antibacterial agents. For instance, Sutherland et al. (2022) reported on the synthesis and structure–activity relationships for anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines. Their study highlighted the efficacy of these compounds in inhibiting the growth of Mycobacterium tuberculosis, showcasing their potential as inhibitors (Sutherland et al., 2022).
Molecular Probes
Furthermore, Kumar et al. (2011) developed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as molecular probes for the A2A adenosine receptor. These compounds, including SCH 442416, displayed high affinity and selectivity as antagonists, serving as pharmacological tools for studying the A2A adenosine receptor (Kumar et al., 2011).
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVPLWSBFUUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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